molecular formula C13H9ClN2 B1683922 2-(3-chlorophenyl)-1H-benzimidazole CAS No. 22868-35-5

2-(3-chlorophenyl)-1H-benzimidazole

Cat. No. B1683922
CAS RN: 22868-35-5
M. Wt: 228.67 g/mol
InChI Key: BGYHTIIVIGGCIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

G-573 is an allosteric inhibitor of MEK that is both potent and selective. The IC(50) value for pERK inhibition in HCT116 tumours by G-573 was estimated to be 0.406  µM. The IC(50) values for tumour growth inhibition in HCT116 and H2122 were estimated to be 3.43 and 2.56 µM, respectively. ED(50) estimates in HCT116 and H2122 mouse xenograft models were estimated to be ~4.6 and 1.9 mg/kg/day, respectively.

Scientific Research Applications

Pharmaceuticals and Drug Discovery

The compound has been used in the synthesis of heteroleptic Cu(II) carboxylates, which have shown promising results in pharmacological applications . These complexes have shown a relatively higher binding affinity for the interaction with SS-DNA, indicating an intercalative mode of interaction . This could potentially be used in the development of new drugs.

Alzheimer’s Disease Treatment

The synthesized complexes have shown significant inhibition against acetylcholinesterase and butyrylcholinesterase enzymes . These enzymes are key targets in the treatment of Alzheimer’s disease, suggesting that the compound could be used in the development of new treatments for this condition .

Anticonvulsant and Antinociceptive Agents

The compound has been used in the synthesis of new 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamides, which have shown potential as anticonvulsant and antinociceptive agents . This suggests that the compound could be used in the development of new treatments for conditions such as epilepsy and pain management .

Potential Future Research

Given the structural features of the compound, it could be a candidate for investigation in various research areas. For example, the molecule could be synthesized and tested for potential biological activity in relevant assays to assess its suitability as a lead compound for drug discovery. Additionally, computational modeling techniques could be employed to predict the interaction of the molecule with specific biological targets.

properties

IUPAC Name

2-(3-chlorophenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYHTIIVIGGCIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chlorophenyl)-1H-benzimidazole

CAS RN

22868-35-5
Record name G-573
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022868355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name G-573
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4GH7JC4GZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-chlorophenyl)-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-(3-chlorophenyl)-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
2-(3-chlorophenyl)-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
2-(3-chlorophenyl)-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
2-(3-chlorophenyl)-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
2-(3-chlorophenyl)-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.